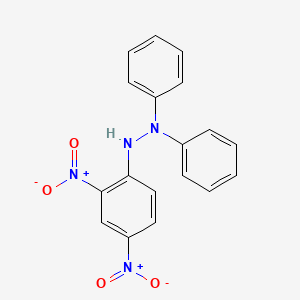
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound known for its distinctive structure and reactivity. It is a derivative of hydrazine, where the hydrogen atoms are replaced by phenyl and dinitrophenyl groups. This compound is often used in analytical chemistry, particularly in the identification of carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with aldehydes and ketones to form hydrazones, which are useful in identifying carbonyl compounds.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules with the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanol, sulfuric acid, and various aldehydes and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound are hydrazones. These products are characterized by their distinctive melting points and are often used in analytical chemistry for the identification of carbonyl compounds .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and identification of carbonyl compounds in organic synthesis.
Biology: The compound is used in studies involving oxidative phosphorylation and mitochondrial function.
Industry: The compound is used in the production of various polymers and as a standard for elemental analysis.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s effects on mitochondrial function are due to its ability to uncouple oxidative phosphorylation, leading to increased proton leakage and reduced ATP production .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the phenyl groups.
Phenylhydrazine: Lacks the nitro groups and is less reactive compared to 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine.
Uniqueness
This compound is unique due to its combination of phenyl and dinitrophenyl groups, which confer both stability and reactivity. This makes it particularly useful in analytical applications where precise identification of carbonyl compounds is required .
Propiedades
Número CAS |
6631-40-9 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
Clave InChI |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


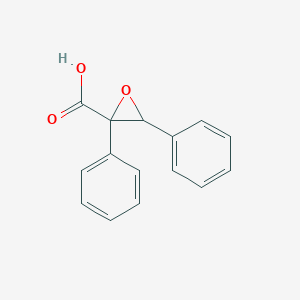
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
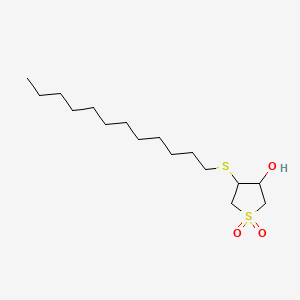
![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
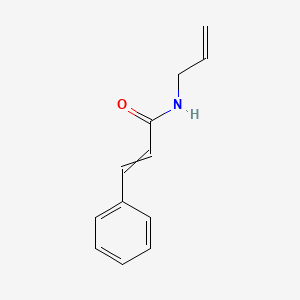
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
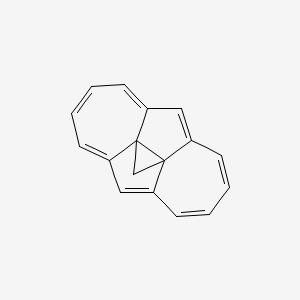
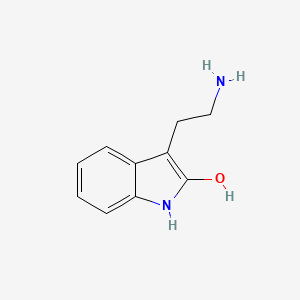
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
